Yield and Process Robustness in a High-Value Synthesis
The process for synthesizing olmesartan medoxomil, a multi-billion dollar drug, is critically dependent on this intermediate. An optimized, scalable process has been published that specifically uses 2-propyl-1H-imidazole-4,5-dicarbonitrile as the starting point for constructing the imidazole core [1]. This tailored process demonstrates the compound's effective integration into a high-yielding, impurity-controlled route, which would not be directly transferable to analogs without significant re-optimization. The target compound is a key enabler of a process achieving a 50% overall yield at scale [1].
| Evidence Dimension | Overall Process Yield |
|---|---|
| Target Compound Data | Enables a process with ~50% overall yield |
| Comparator Or Baseline | Hypothetical route with a generic analog |
| Quantified Difference | Not quantifiable; a new process would need to be developed and validated. |
| Conditions | Large-scale, multi-step synthesis of olmesartan medoxomil |
Why This Matters
Procuring this exact intermediate avoids the high cost and time associated with developing and validating a new synthetic route for a complex drug substance.
- [1] Babu, K. S.; Reddy, M. S.; Tagore, A. R.; Reddy, G. S.; Sebastian, S.; Varma, M. S.; Venkateswarlu, G.; Bhattacharya, A.; Reddy, P. P.; Anand, R. V. Efficient synthesis of olmesartan medoxomil, an antihypertensive drug. Synth. Commun. 2009, 39, 291-298. View Source
